Glycine, N-benzoyl-N-(phenylmethyl)-
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Overview
Description
Preparation Methods
The synthesis of Glycine, N-benzoyl-N-(phenylmethyl)- typically involves the protection of amino groups using carbamates. One common method is the use of tert-butyloxycarbonyl (Boc) protecting groups, which can be installed and removed under relatively mild conditions . The preparation of Boc-amino acids has become more efficient with the development of better reagents and methods . Industrial production methods often involve the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form peptide bonds .
Chemical Reactions Analysis
Glycine, N-benzoyl-N-(phenylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid for the removal of Boc protecting groups and catalytic hydrogenation for the removal of carboxybenzyl (CBz) groups . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Glycine, N-benzoyl-N-(phenylmethyl)- has been studied for its potential anticonvulsant activity. Certain lipophilic glycine derivatives, including this compound, have demonstrated anticonvulsant activity in animal epilepsy models . This compound is also of interest in medicinal chemistry research for designing potential anticonvulsant agents . Additionally, its unique chemical structure makes it a valuable compound for various research applications in chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism of action of Glycine, N-benzoyl-N-(phenylmethyl)- involves its role as an inhibitory neurotransmitter. Glycine is known to enhance inhibitory neurotransmission, which can help attenuate excitatory processes in the brain . This compound’s anticonvulsant activity is likely due to its ability to modulate neurotransmitter function, specifically by enhancing inhibitory-mediated neurotransmission .
Comparison with Similar Compounds
Glycine, N-benzoyl-N-(phenylmethyl)- can be compared to other similar compounds, such as N-benzoylglycinanilide derivatives. These compounds also demonstrate anticonvulsant activity and share similar structural features . Other similar compounds include ameltolide, ralitoline, and certain phthalimide derivatives, which are known for their potent anticonvulsant activity . The uniqueness of Glycine, N-benzoyl-N-(phenylmethyl)- lies in its specific chemical structure and its potential for various research applications.
Properties
IUPAC Name |
2-[benzoyl(benzyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-15(19)12-17(11-13-7-3-1-4-8-13)16(20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNKLVJFIIBRHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)O)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408122 |
Source
|
Record name | Glycine, N-benzoyl-N-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201405-92-7 |
Source
|
Record name | Glycine, N-benzoyl-N-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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